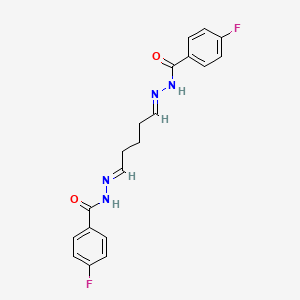![molecular formula C24H19Br3N2O4 B11547173 2,4-dibromo-6-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11547173.png)
2,4-dibromo-6-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,4-dibromo-6-[(E)-{2-[(2,6-diméthylphénoxy)acétyl]hydrazinyllidène}méthyl]phényl 2-bromobenzoate est un composé organique complexe caractérisé par la présence de plusieurs atomes de brome et de cycles aromatiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2,4-dibromo-6-[(E)-{2-[(2,6-diméthylphénoxy)acétyl]hydrazinyllidène}méthyl]phényl 2-bromobenzoate implique généralement plusieurs étapes, notamment la bromation, la formation d’hydrazone et l’estérification. Les conditions réactionnelles nécessitent souvent des températures, des solvants et des catalyseurs spécifiques pour garantir un rendement et une pureté élevés.
Bromation : La première étape implique la bromation des cycles aromatiques à l’aide de brome ou de N-bromosuccinimide (NBS) en présence d’un catalyseur tel que le chlorure de fer ou d’aluminium.
Formation d’hydrazone : L’étape suivante implique la réaction du composé bromé avec l’hydrazide de l’acide 2,6-diméthylphénoxyacétique en conditions acides ou basiques pour former l’hydrazone.
Estérification : Enfin, l’hydrazone est estérifiée avec l’acide 2-bromobenzoïque en présence d’un agent déshydratant comme la dicyclohexylcarbodiimide (DCC) pour former le composé final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et le rendement. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour garantir la pureté du composé.
Analyse Des Réactions Chimiques
Types de réactions
Le 2,4-dibromo-6-[(E)-{2-[(2,6-diméthylphénoxy)acétyl]hydrazinyllidène}méthyl]phényl 2-bromobenzoate subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : La réduction peut être obtenue à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau des atomes de brome, où des nucléophiles comme les groupes hydroxyde ou amine remplacent les atomes de brome.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Hydroxyde de sodium en milieu aqueux ou alcoolique.
Principaux produits formés
Oxydation : Formation d’acides carboxyliques ou de cétones.
Réduction : Formation d’alcools ou d’amines.
Substitution : Formation de dérivés phényliques substitués.
Applications De Recherche Scientifique
Le 2,4-dibromo-6-[(E)-{2-[(2,6-diméthylphénoxy)acétyl]hydrazinyllidène}méthyl]phényl 2-bromobenzoate présente plusieurs applications en recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme précurseur pour des molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquêté pour ses applications thérapeutiques potentielles, en particulier dans le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse de colorants et de pigments.
Mécanisme D'action
Le mécanisme d’action du 2,4-dibromo-6-[(E)-{2-[(2,6-diméthylphénoxy)acétyl]hydrazinyllidène}méthyl]phényl 2-bromobenzoate implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut inhiber ou activer des enzymes, se lier à des récepteurs ou interférer avec des processus cellulaires. Le mécanisme exact dépend de l’application spécifique et du système biologique impliqué.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2,4-dibromo-6-[(E)-{2-[(2,6-diméthylphénoxy)acétyl]hydrazinyllidène}méthyl]phényl benzoate
- 2,4-dibromo-6-[(E)-{2-[(2,6-diméthylphénoxy)acétyl]hydrazinyllidène}méthyl]phényl 4-bromobenzoate
Unicité
Le 2,4-dibromo-6-[(E)-{2-[(2,6-diméthylphénoxy)acétyl]hydrazinyllidène}méthyl]phényl 2-bromobenzoate est unique en raison de son motif de substitution spécifique et de la présence de plusieurs atomes de brome.
Propriétés
Formule moléculaire |
C24H19Br3N2O4 |
|---|---|
Poids moléculaire |
639.1 g/mol |
Nom IUPAC |
[2,4-dibromo-6-[(E)-[[2-(2,6-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C24H19Br3N2O4/c1-14-6-5-7-15(2)22(14)32-13-21(30)29-28-12-16-10-17(25)11-20(27)23(16)33-24(31)18-8-3-4-9-19(18)26/h3-12H,13H2,1-2H3,(H,29,30)/b28-12+ |
Clé InChI |
LLBXEIPTUDMWEA-KVSWJAHQSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3Br |
SMILES canonique |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(4-chlorophenyl)amino]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11547096.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]nonane-1-sulfonohydrazide](/img/structure/B11547104.png)
![2-(2,6-Dibromo-4-methoxyphenoxy)-N'-[(E)-[4-(dipropylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11547112.png)

![N-(4-{[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11547139.png)
![2-(4-methyl-2-nitrophenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11547155.png)
![4-chloro-2-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11547160.png)
![N'-[(2E)-4-Phenylbutan-2-ylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B11547168.png)
![2-Bromo-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-4-nitrophenol](/img/structure/B11547171.png)
![3,4,5-trimethoxy-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11547175.png)


![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11547200.png)
![N-(1-{N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11547207.png)
